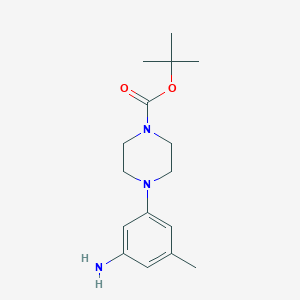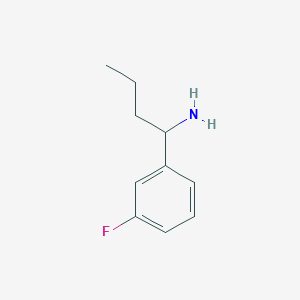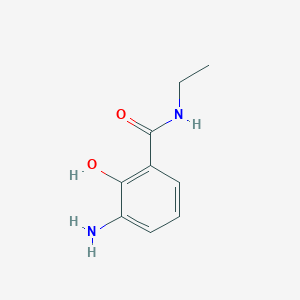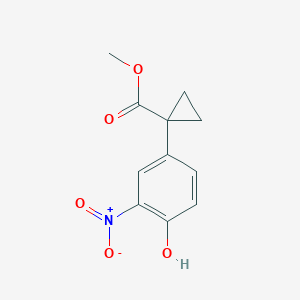
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
Research by Grisar et al. (1976) indicated that derivatives of 2-piperidinyl, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, were found to inhibit ADP-induced aggregation of blood platelets. This was selected from a series of synthesized compounds, with structure-activity relationships discussed in detail (Grisar et al., 1976).
Reactions of Beta‐Substituted Amines
Hammer et al. (1973) conducted a study on the reactions of beta‐substituted amines, including compounds related to 2-piperidinyl. They found that these reactions led to the formation of various bis-(β-aminoethers), demonstrating the complex chemical behavior of these compounds (Hammer, McCarthy Ali, & Weber, 1973).
Platelet Antiaggregating, Antiarrhythmic, and Local Anesthetic Activities
Schenone et al. (1990) studied omega-dialkylaminoalkyl ethers of 2-oxabicyclo derivatives, which involved 1-piperidinyl. These compounds showed significant antiarrhythmic, local anesthetic, and platelet antiaggregating activities in mice, comparable to that of acetylsalicylic acid (Schenone et al., 1990).
Antiestrogenic Activity
Jones et al. (1984) researched a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives, including compounds with 1-piperidinyl side chains. They found that these derivatives displayed significant antiestrogenic activity and had a high affinity for rat uterine cycloplasmic estrogen receptor, suggesting potential in cancer treatment (Jones et al., 1984).
Improved Anion-Exchange Membrane Performance
Du et al. (2021) investigated the use of ether-bond-free poly(biphenyl piperidine)s in anion exchange membranes (AEMs). They found that introducing piperidine cationic groups and cross-linked structure improved the conductivity and stability of AEMs, demonstrating the compound's utility in fuel cell technology (Du et al., 2021).
Propriétés
IUPAC Name |
2-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-10-13(2)14(3)16(11-12)18-9-7-15-6-4-5-8-17-15;/h10-11,15,17H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLOHDGAMTXQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC2CCCCN2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)



![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)


![8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397420.png)